Acetamide, N-methyl-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

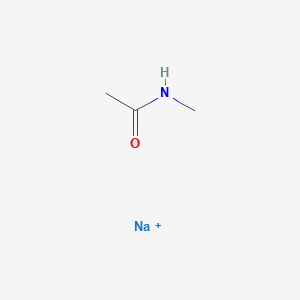

Acetamide, N-methyl-, sodium salt is an organic compound with the molecular formula C3H6NNaO. It is derived from acetamide, where one of the hydrogen atoms in the amide group is replaced by a methyl group, and the compound is further neutralized with sodium. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acetamide, N-methyl-, sodium salt typically involves the reaction of N-methylacetamide with sodium hydroxide. The reaction can be represented as follows:

CH3CONHCH3+NaOH→CH3CONCH3Na+H2O

This reaction is usually carried out under controlled conditions to ensure the complete conversion of N-methylacetamide to its sodium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where N-methylacetamide is continuously fed into a reactor containing sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-, sodium salt can undergo various chemical reactions, including:

Hydrolysis: When heated with water, it can hydrolyze to form N-methylacetamide and sodium hydroxide.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Water and heat are the primary reagents and conditions for hydrolysis.

Substitution: Various electrophiles can be used in substitution reactions, often under mild to moderate temperatures.

Major Products Formed

Hydrolysis: N-methylacetamide and sodium hydroxide.

Substitution: Depending on the electrophile used, different substituted products can be formed.

Scientific Research Applications

Acetamide, N-methyl-, sodium salt has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology: It can be used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-, sodium salt involves its interaction with various molecular targets. For instance, in biochemical applications, it can act as an inhibitor or activator of specific enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Acetamide: The parent compound, which lacks the methyl group and sodium ion.

N,N-Dimethylacetamide: A related compound where both hydrogen atoms in the amide group are replaced by methyl groups.

Sodium Acetate: Another sodium salt derived from acetic acid, but without the amide group.

Uniqueness

Acetamide, N-methyl-, sodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Biological Activity

Acetamide, N-methyl-, sodium salt, also known as N-methylacetamide sodium salt, is a compound that has garnered attention in various fields of biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

This compound has the chemical formula C3H7NNaO and is classified as a sodium salt of N-methylacetamide. It is characterized by the presence of an amide functional group, which plays a crucial role in its biological interactions.

Biological Activities

- Antitumor Activity : Recent studies have highlighted the potential of acetamide derivatives in inhibiting heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression and chemoresistance. Specifically, compounds derived from acetamide have shown promising results against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. For instance, compound 7l demonstrated significant inhibition of HO-1 activity and reduced cell invasiveness in U87MG cells, indicating its potential as an anticancer agent .

- Neuroprotective Effects : Research indicates that N-methylacetamide and its derivatives may exert neuroprotective effects through modulation of oxidative stress pathways. This is particularly relevant in conditions characterized by neuroinflammation and oxidative damage.

- Metabolic Role : Acetamide compounds are known to function as metabolites in various biochemical pathways. They participate in the synthesis and degradation of amino acids and other biomolecules, contributing to metabolic homeostasis .

Study on HO-1 Inhibition

A study focused on the design and synthesis of acetamide-based compounds aimed at inhibiting HO-1 revealed that modifications in the chemical structure significantly influenced their inhibitory potency. The study reported IC50 values for several derivatives, with some compounds showing IC50 values as low as 0.9 μM against HO-1 .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 7i | 0.9 | U87MG |

| 7l | 1.2 | U87MG |

| 7a | 8.34 | A549 |

| 7d | 8.34 | DU145 |

This table summarizes the inhibitory potency of selected acetamide derivatives against HO-1 across different cancer cell lines.

Neuroprotective Mechanism Exploration

Another investigation explored the neuroprotective mechanisms of N-methylacetamide derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal cell death by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses.

Safety and Toxicity

While acetamide derivatives exhibit promising biological activities, safety assessments are crucial for their therapeutic application. Data from PubChem indicates that N-methylacetamide has low toxicity profiles; however, further studies are needed to evaluate long-term effects and potential side effects associated with its sodium salt form .

Properties

CAS No. |

51206-97-4 |

|---|---|

Molecular Formula |

C3H7NNaO+ |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

sodium;N-methylacetamide |

InChI |

InChI=1S/C3H7NO.Na/c1-3(5)4-2;/h1-2H3,(H,4,5);/q;+1 |

InChI Key |

KXFIQNJUJQCJLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC.[Na+] |

Related CAS |

79-16-3 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.